molecular formula C18H28N6O2 B2461994 1-heptyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 898412-86-7

1-heptyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No.: B2461994
CAS No.: 898412-86-7
M. Wt: 360.462
InChI Key: AOYNZVLZULGWHN-UHFFFAOYSA-N
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Description

1-heptyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a synthetic organic compound with a complex structure It belongs to the class of purine derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-heptyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione typically involves multi-step organic reactions. One common method starts with the alkylation of a purine derivative, followed by cyclization and functional group modifications. The reaction conditions often require:

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM)

    Catalysts: Lewis acids like aluminum chloride (AlCl₃)

    Reagents: Alkyl halides, methylating agents

    Temperature: Ranges from room temperature to reflux conditions

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and cost-effectiveness. This involves:

    Continuous flow reactors: To ensure consistent reaction conditions and scalability

    Green chemistry principles: Minimizing waste and using environmentally benign solvents and reagents

    Automation: For precise control over reaction parameters and improved safety

Chemical Reactions Analysis

Types of Reactions

1-heptyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄)

    Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophilic substitution reactions with halides or other nucleophiles

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium

    Reduction: LiAlH₄ in anhydrous ether

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH)

Major Products

The major products depend on the specific reaction conditions but can include various substituted purine derivatives, which may have enhanced biological or chemical properties.

Scientific Research Applications

Chemistry

In chemistry, 1-heptyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor. Its purine-like structure makes it a candidate for interacting with various biological targets, including nucleic acids and proteins.

Medicine

In medicinal chemistry, it is investigated for its potential therapeutic properties. Researchers are exploring its use in developing new drugs for treating diseases such as cancer and viral infections.

Industry

Industrially, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-heptyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved often include:

    Signal transduction pathways: Modulating cellular responses

    Metabolic pathways: Affecting the synthesis or degradation of biomolecules

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties

    Theophylline: Used in respiratory diseases for its bronchodilator effects

    Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase

Uniqueness

1-heptyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is unique due to its specific alkyl and methyl substitutions, which confer distinct chemical and biological properties. These modifications can enhance its stability, reactivity, and interaction with biological targets compared to other purine derivatives.

Properties

IUPAC Name

1-heptyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N6O2/c1-6-7-8-9-10-11-23-17-19-15-14(24(17)13(3)12(2)20-23)16(25)22(5)18(26)21(15)4/h13H,6-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYNZVLZULGWHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN1C2=NC3=C(N2C(C(=N1)C)C)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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